2-Methylnaphtho[1,2-d][1,3]selenazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnaphtho[1,2-d][1,3]selenazole typically involves the halogenation of 1,2,3,4-tetrahydro-1-oxonaphthalene-3-sulphonate, followed by a reaction with selenourea. The sulphonic acid group is then eliminated to yield the desired compound . This method ensures the purity and yield of the product, making it suitable for further applications.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to enhance yield and reduce production costs. This includes stabilizing the synthesis process of intermediates such as 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene . These intermediates are crucial for the efficient production of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Methylnaphtho[1,2-d][1,3]selenazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, selenourea, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenoxide derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Methylnaphtho[1,2-d][1,3]selenazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it a valuable tool for investigating biological processes and interactions.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its use in drug development and disease treatment.
Mechanism of Action
The mechanism of action of 2-Methylnaphtho[1,2-d][1,3]selenazole involves its interaction with specific molecular targets and pathways. The compound’s selenazole core allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methylnaphtho[1,2-d][1,3]selenazole can be compared with other similar compounds, such as:
2-Methylnaphtho[1,2-d][1,3]thiazole: This compound has a sulfur atom instead of selenium, leading to different chemical properties and reactivity.
Benzoselenazole: Another selenium-containing heterocycle, benzoselenazole has a different structure and set of applications.
Selenazofurin: Known for its pharmacological activity, selenazofurin is used in medicinal chemistry for its potential therapeutic effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H9NSe |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-methylbenzo[e][1,3]benzoselenazole |
InChI |
InChI=1S/C12H9NSe/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 |
InChI Key |
CDRVZRSZPSBGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C([Se]1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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